molecular formula C18H16N2O2S B5710752 N',N'-diphenylbenzenesulfonohydrazide CAS No. 38554-27-7

N',N'-diphenylbenzenesulfonohydrazide

Cat. No.: B5710752
CAS No.: 38554-27-7
M. Wt: 324.4 g/mol
InChI Key: DGBYZIRNJBIXEI-UHFFFAOYSA-N
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Description

N',N'-Diphenylbenzenesulfonohydrazide is an organic compound that serves as a key precursor in the synthesis of N-sulfonyl hydrazones . These hydrazones are extensively used in modern organic synthesis as operationally safe and environmentally benign precursors to carbene intermediates . The research value of this compound lies in its utility in metal-catalyzed, metal-free, or photochemical reactions, enabling a wide range of unique carbene transfer reactions that are difficult to achieve by other methods . Specifically, N-sulfonyl hydrazones derived from this reagent are versatile synthons in reactions such as cross-couplings, cyclopropanations, and C-H functionalization, contributing to the streamlined construction of complex molecular architectures . The mechanism of action typically involves the decomposition of the derived N-sulfonyl hydrazone, often under basic conditions or in the presence of a transition metal catalyst, to generate a reactive diazo compound or a metal-carbene complex. This highly reactive intermediate can then undergo subsequent transformations, such as insertion into X-H bonds (X = C, N, O, S) or cycloaddition reactions . This reagent is instrumental for researchers developing novel methodologies, including skeletal editing of molecules and enantioselective synthesis, for applications in pharmaceutical and materials science research.

Properties

IUPAC Name

N',N'-diphenylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-23(22,18-14-8-3-9-15-18)19-20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBYZIRNJBIXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263557
Record name Benzenesulfonic acid, 2,2-diphenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38554-27-7
Record name Benzenesulfonic acid, 2,2-diphenylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38554-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2,2-diphenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’,N’-diphenylbenzenesulfonohydrazide typically involves the reaction of benzenesulfonyl chloride with hydrazine, followed by the introduction of phenyl groups. One common method includes:

    Reaction of benzenesulfonyl chloride with hydrazine hydrate: in an aqueous or alcoholic medium to form benzenesulfonohydrazide.

    Subsequent reaction with phenyl isocyanate: or phenyl chloroformate to introduce the phenyl groups, resulting in the formation of N’,N’-diphenylbenzenesulfonohydrazide.

Industrial Production Methods: Industrial production methods for N’,N’-diphenylbenzenesulfonohydrazide are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N’,N’-Diphenylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can yield corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

    Sulfonyl derivatives: from oxidation.

    Amines: from reduction.

    Substituted sulfonohydrazides: from nucleophilic substitution.

Scientific Research Applications

N’,N’-Diphenylbenzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’,N’-diphenylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of cell membrane integrity or inhibition of essential enzymes in microorganisms.

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonohydrazides

Sulfonohydrazides vary significantly based on substituents attached to the nitrogen and benzene ring. Below is a comparative analysis:

Compound Name Key Structural Features Impact on Properties Reference
N',N'-Diphenylbenzenesulfonohydrazide Two phenyl groups on N atoms High steric bulk, increased hydrophobicity -
4-Methyl-N-(1-phenylethyl)-N′-(1-phenylethylidene)benzenesulfonohydrazide Phenylethyl and phenylethylidene substituents Facilitates carbene insertion reactions
Quinoxaline sulfonohydrazides (5a–d) Quinoxaline core with -Br/-CF3 substituents Enhanced α-glucosidase inhibition via lipophilic interactions
Indole-based sulfonohydrazides (5a–k) Indole and morpholine moieties Improved anticancer activity against breast cancer cells
(E)-N-Allyl-N'-(2-hydroxybenzylidene)-4-methylbenzene sulfonohydrazide Allyl and hydroxybenzylidene groups Stabilized crystal structure for catalytic applications

Key Observations :

  • Hydrophobicity : The phenyl groups enhance lipophilicity, which may improve membrane permeability in drug candidates compared to polar substituents (e.g., -OH or -CF3) .

Comparison Highlights :

  • Enzyme Inhibition: Quinoxaline derivatives outperform the diabetes drug acarbose (IC50 = 283.3 µM) due to optimized substituents .
  • Anticancer Activity: Indole-based analogs show specificity for breast cancer cells, suggesting that this compound could be modified with heterocycles for targeted therapy .

Reactivity Insights :

  • Carbene Insertion : Phenylethylidene derivatives participate in carbene-mediated rearrangements, a pathway less accessible to sterically hindered diphenyl analogs .
  • Disulfide Bond Formation: Ag2CO3-mediated reactions with S8 yield disulfide-linked sulfonohydrazides, though diphenyl groups may reduce yield due to steric effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N',N'-diphenylbenzenesulfonohydrazide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of benzenesulfonohydrazide with aromatic aldehydes or ketones under reflux in polar solvents like methanol or ethanol. For example, refluxing equimolar amounts of benzenesulfonohydrazide (1 mmol) and an aldehyde (1 mmol) in methanol for 3–6 hours yields Schiff base derivatives . Optimization includes adjusting reaction time (3–6 hours), temperature (reflux at 60–80°C), and stoichiometry. Recrystallization in methanol or ethanol is commonly used for purification. Monitoring via TLC and characterization by NMR (e.g., δ 8.5 ppm for HC=N in 1H^1H NMR) ensures product integrity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of This compound derivatives?

  • Methodological Answer :

  • FT-IR : Confirms functional groups (e.g., N–H stretch at ~3439 cm1^{-1}, C=N at ~1606 cm1^{-1}) .
  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and hydrazide protons (δ 8.7 ppm). 13C^{13}C NMR confirms sp2^2-hybridized carbons (e.g., C=N at ~144–151 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular ion peaks (e.g., [M+Na]+ at m/z 284.05) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 55.16% calculated vs. 55.46% observed) .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations elucidate the structural and electronic properties of This compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, SCXRD revealed a dihedral angle of 87.2° between aromatic rings in a derivative . DFT studies (B3LYP/6-31G(d,p)) calculate optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways. These methods explain stability and reactivity, such as carbene insertion mechanisms in azine formation .

Q. What methodologies are employed to evaluate the biological activity of This compound derivatives, such as antifungal or anticancer effects?

  • Methodological Answer :

  • In Vitro Assays : Fungicidal activity against Botrytis cinerea is tested via EC50_{50} determination (e.g., 9.09 µg/mL for compound II-9) using mycelial growth inhibition .
  • Molecular Docking : Autodock/Vina software docks derivatives into target enzymes (e.g., B. cinerea protein kinase) to predict binding affinities (ΔG values) and interaction modes (e.g., hydrogen bonds with active-site residues) .
  • DNA Interaction Studies : UV-Vis and fluorescence spectroscopy assess intercalation with calf thymus DNA, with hypochromism and Stern-Volmer quenching constants indicating binding strength .

Q. How do reaction mechanisms for This compound derivatives differ under varying conditions, such as solvent or catalyst systems?

  • Methodological Answer : Mechanistic pathways are solvent-dependent. In methanol, Schiff base formation proceeds via nucleophilic attack of hydrazide on the aldehyde carbonyl. In aprotic solvents (e.g., DMF), base-catalyzed deprotonation accelerates condensation. DFT studies show energy barriers for intermediates (e.g., 25–30 kcal/mol for carbene insertion steps) . Kinetic monitoring via 1H^1H NMR or IR spectroscopy tracks intermediate formation.

Q. What strategies address contradictions in reported synthetic yields or bioactivity data for This compound derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 70–90%) arise from solvent purity, reaction scale, or crystallization efficiency. Reproducibility requires strict control of anhydrous conditions and inert atmospheres. Bioactivity variations (e.g., EC50_{50} differences) are addressed by standardizing assay protocols (e.g., fixed inoculum size, incubation time) and validating with positive controls (e.g., fluconazole for antifungal tests) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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